REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].Cl[CH:6]([C:10]([CH3:12])=O)[C:7]([O-:9])=[O:8].O1CC[CH2:15][CH2:14]1>>[CH3:2][C:1]1[S:3][C:6]([C:7]([O:9][CH2:14][CH3:15])=[O:8])=[C:10]([CH3:12])[N:4]=1
|
Name
|
|
Quantity
|
126 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
378 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
2-chloroaceto acetate
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])C(=O)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After the dropping, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropped
|
Type
|
CUSTOM
|
Details
|
at 0 to 10° C.
|
Type
|
WAIT
|
Details
|
the reaction was continued for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
The reacted liquid was kept still overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
A recrystallized solid was filtrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml of water
|
Type
|
ADDITION
|
Details
|
Sodium hydrogen carbonate was added until the pH of the solution
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
CUSTOM
|
Details
|
separated into an organic layer
|
Type
|
CUSTOM
|
Details
|
dried under sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated out
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |